molecular formula C17H15F2N3O B8714983 N-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylquinazolin-4-amine CAS No. 827031-77-6

N-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylquinazolin-4-amine

Cat. No.: B8714983
CAS No.: 827031-77-6
M. Wt: 315.32 g/mol
InChI Key: SAWSFAYLYDUTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylquinazolin-4-amine is a useful research compound. Its molecular formula is C17H15F2N3O and its molecular weight is 315.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

827031-77-6

Molecular Formula

C17H15F2N3O

Molecular Weight

315.32 g/mol

IUPAC Name

N-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylquinazolin-4-amine

InChI

InChI=1S/C17H15F2N3O/c1-11-20-15-6-4-3-5-14(15)16(21-11)22(17(18)19)12-7-9-13(23-2)10-8-12/h3-10,17H,1-2H3

InChI Key

SAWSFAYLYDUTJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C3=CC=C(C=C3)OC)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-amine (100 mg, 0.35 mmol) in 3 mL of dimethylformamide in a 15 mL high pressure reaction vessel was cooled to −78° C. Diflurochloromethane (about 0.8 mL) was condensed into the solution, then cesium carbonate (160 mg, 0.49 mmol) was added. The reaction vessel was capped and heated at 80° C. overnight. The reaction mixture was cooled to room temperature and cooled to −78° C. and the seal tube was uncapped, warm to room temperature and allowed to stand for 2 h. The reaction mixture was diluted with 50 mL of ethyl acetate and the organic layer was washed with water (50 mL×3), followed by saturated aqueous NaCl. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by chromatography (30% ethyl acetate/hexane, 6 drops triethylamine/500 mL of solvent) to give the title compound (35 mg, 0.111 mmol, 32%). 1H NMR (CDCl3): 8.35 (dd, J=1.8, 8.1, 1H), 7.35-(m, 3H), 7.25 (t, J=72.1, 1H), 7.21-7.25 (m, 2H), 6.86-6.91 (m, 2H), 3.82 (s, 3H), 2.48 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
32%

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